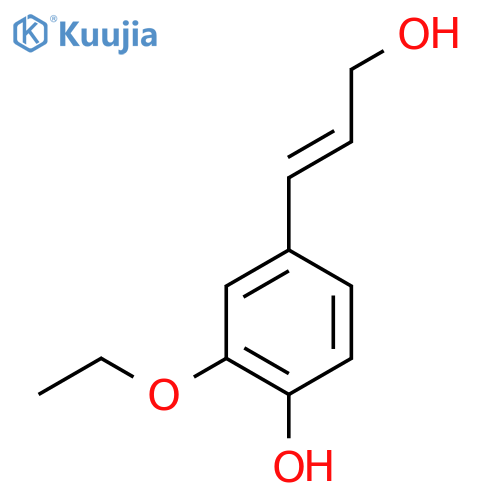Cas no 344419-58-5 (2-ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenol)

344419-58-5 structure
商品名:2-ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenol
2-ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenol 化学的及び物理的性質
名前と識別子
-
- 2-ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenol
- SCHEMBL10056611
- EN300-1865546
- SCHEMBL22382769
- 344419-58-5
- 3-Ethoxy-p-Coumaryl alcohol
-
- インチ: 1S/C11H14O3/c1-2-14-11-8-9(4-3-7-12)5-6-10(11)13/h3-6,8,12-13H,2,7H2,1H3/b4-3+
- InChIKey: AZLVTHIOEZLJSZ-ONEGZZNKSA-N
- ほほえんだ: O(CC)C1=C(C=CC(/C=C/CO)=C1)O
計算された属性
- せいみつぶんしりょう: 194.094294304g/mol
- どういたいしつりょう: 194.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 49.7Ų
2-ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1865546-0.5g |
2-ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenol |
344419-58-5 | 0.5g |
$603.0 | 2023-09-18 | ||
| Enamine | EN300-1865546-0.1g |
2-ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenol |
344419-58-5 | 0.1g |
$553.0 | 2023-09-18 | ||
| Enamine | EN300-1865546-2.5g |
2-ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenol |
344419-58-5 | 2.5g |
$1230.0 | 2023-09-18 | ||
| Enamine | EN300-1865546-5g |
2-ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenol |
344419-58-5 | 5g |
$1821.0 | 2023-09-18 | ||
| Enamine | EN300-1865546-10.0g |
2-ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenol |
344419-58-5 | 10g |
$4052.0 | 2023-06-02 | ||
| Enamine | EN300-1865546-5.0g |
2-ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenol |
344419-58-5 | 5g |
$2732.0 | 2023-06-02 | ||
| Enamine | EN300-1865546-0.25g |
2-ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenol |
344419-58-5 | 0.25g |
$579.0 | 2023-09-18 | ||
| Enamine | EN300-1865546-0.05g |
2-ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenol |
344419-58-5 | 0.05g |
$528.0 | 2023-09-18 | ||
| Enamine | EN300-1865546-1.0g |
2-ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenol |
344419-58-5 | 1g |
$943.0 | 2023-06-02 | ||
| Enamine | EN300-1865546-1g |
2-ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenol |
344419-58-5 | 1g |
$628.0 | 2023-09-18 |
2-ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenol 関連文献
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
3. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
344419-58-5 (2-ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenol) 関連製品
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
